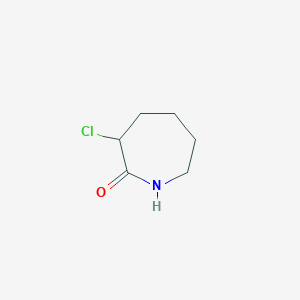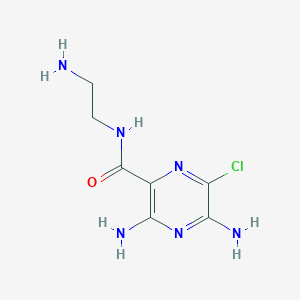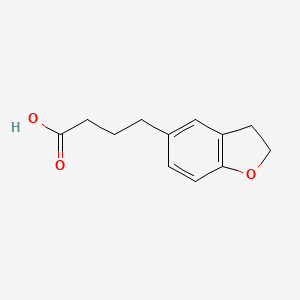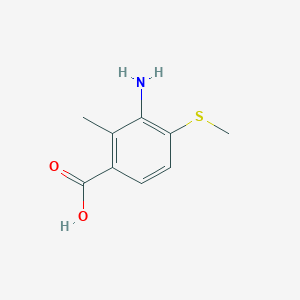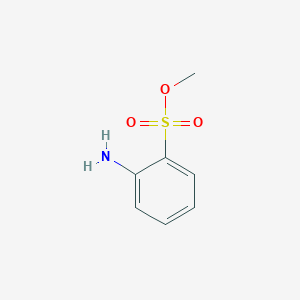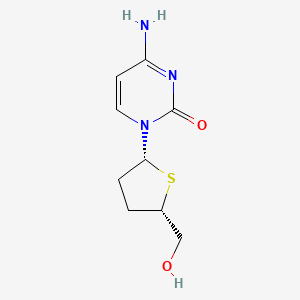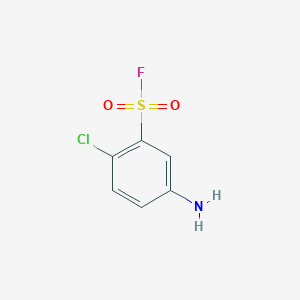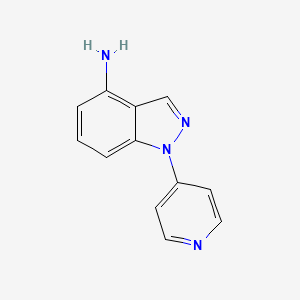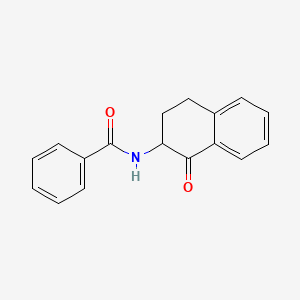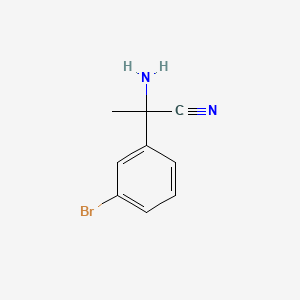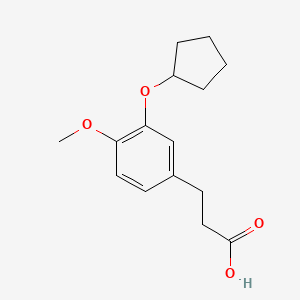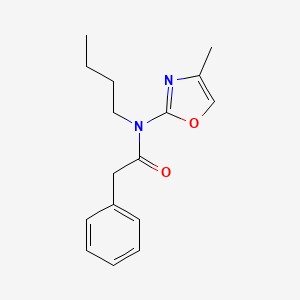
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide
Overview
Description
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a butyl group, a phenylacetamide moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide typically involves the reaction of 4-methyl-1,3-oxazole with butylamine and phenylacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new amides or substituted phenylacetamides.
Scientific Research Applications
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide
- N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cycloheptanecarboxamide
Uniqueness
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide is unique due to the presence of the phenylacetamide moiety, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
57067-82-0 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-4-10-18(16-17-13(2)12-20-16)15(19)11-14-8-6-5-7-9-14/h5-9,12H,3-4,10-11H2,1-2H3 |
InChI Key |
ZKJUDCCGMBKPJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

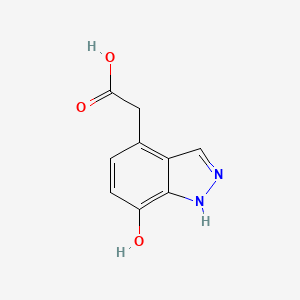
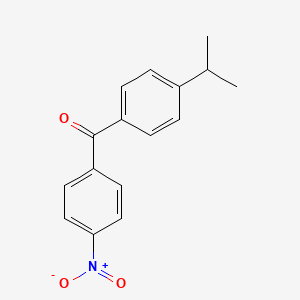
![4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde](/img/structure/B8652761.png)
